

Application Note: Matrigel Invasion Assay Protocol with AP-4-139B

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Cell invasion is a critical process in cancer metastasis, the primary cause of cancer-related mortality. The Matrigel invasion assay is a widely used in vitro method to evaluate the invasive potential of cancer cells. This application note provides a detailed protocol for conducting a Matrigel invasion assay to assess the inhibitory effects of **AP-4-139B**, a novel and potent inhibitor of Heat Shock Protein 70 (HSP70). **AP-4-139B** has demonstrated efficacy in reducing cancer cell migration and invasion, making this assay crucial for pre-clinical drug development and cancer research.[1][2]

AP-4-139B functions by targeting HSP70, a molecular chaperone that is overexpressed in many cancers and is associated with poor prognosis.[1] By inhibiting HSP70, **AP-4-139B** disrupts the folding and stability of numerous client proteins involved in cell survival, proliferation, and metastasis, such as AKT and EGFR.[1][3] This leads to mitochondrial toxicity, immunogenic cell death, and a reduction in the invasive capacity of cancer cells.[1][4]

Data Presentation

The following table summarizes the quantitative data from a Matrigel invasion assay performed with murine colorectal cancer cells (MC38) treated with varying concentrations of **AP-4-139B** for 24 hours. The data demonstrates a dose-dependent inhibition of cell invasion.



AP-4-139B Concentration	Mean Number of Invading Cells	Standard Deviation	P-value vs. Control
Vehicle Control	250	± 25	-
Low Concentration	125	± 15	< 0.001
High Concentration	50	± 8	< 0.001

Note: This data is representative and has been synthesized from findings reported in the literature.[1][2] Actual results may vary depending on the cell line and experimental conditions.

Experimental Protocol: Matrigel Invasion Assay with AP-4-139B

This protocol is adapted from standard Matrigel invasion assay procedures and specific details from studies involving AP-4-139B.[1][5][6][7][8][9]

Materials:

- Transwell inserts (24-well plate, 8 μm pore size)
- Matrigel Basement Membrane Matrix
- Cell culture medium (e.g., DMEM or RPMI-1640)
- Fetal Bovine Serum (FBS)
- AP-4-139B (stock solution in a suitable solvent like DMSO)
- Phosphate Buffered Saline (PBS)
- Trypsin-EDTA
- Cotton swabs
- Fixation solution (e.g., 70% ethanol or methanol)

Methodological & Application





- Staining solution (e.g., 0.1% Crystal Violet or Diff-Quik™)
- Microscope with a digital camera

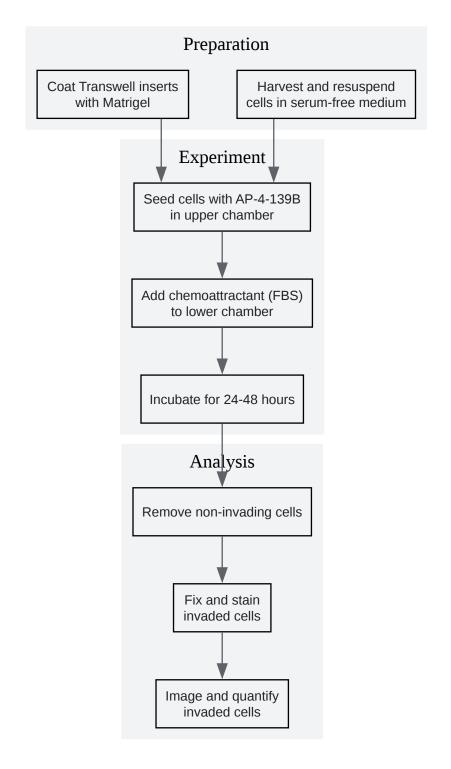
Procedure:

- 1. Preparation of Matrigel-Coated Inserts: a. Thaw Matrigel on ice overnight at 4°C. b. Dilute Matrigel with cold, serum-free cell culture medium. The final concentration should be optimized for your cell line but is typically between 200 and 300 μ g/mL.[6][7] c. Add 100 μ L of the diluted Matrigel solution to the upper chamber of each Transwell insert. d. Incubate the plate at 37°C for at least 2 hours to allow the Matrigel to solidify.[6]
- 2. Cell Preparation: a. Culture cells to 70-80% confluency. b. Harvest cells using Trypsin-EDTA and neutralize with complete medium. c. Centrifuge the cell suspension and resuspend the pellet in serum-free medium. d. Perform a cell count and adjust the concentration to 2.5 5 x 10^5 cells/mL.
- 3. Cell Seeding and Treatment: a. Prepare different concentrations of **AP-4-139B** in serum-free medium. Include a vehicle-only control. b. Mix the cell suspension with the **AP-4-139B** solutions. c. Carefully remove any remaining liquid from the rehydrated Matrigel in the inserts. d. Seed 100 μ L of the cell suspension containing **AP-4-139B** (or vehicle) into the upper chamber of the inserts. e. Add 600 μ L of complete medium (containing 10% FBS as a chemoattractant) to the lower chamber of each well.[5]
- 4. Incubation: a. Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours. The incubation time should be optimized based on the invasiveness of the cell line.
- 5. Fixation and Staining: a. After incubation, carefully remove the medium from the upper and lower chambers. b. Use a cotton swab to gently remove the non-invading cells and Matrigel from the top surface of the insert membrane.[5][6] c. Wash the inserts with PBS. d. Fix the invaded cells on the bottom of the membrane by immersing the inserts in a fixation solution for 10-20 minutes. e. Stain the fixed cells with a staining solution like Crystal Violet for 10-20 minutes. f. Gently wash the inserts with water to remove excess stain and allow them to air dry.
- 6. Quantification: a. Once dry, visualize the stained, invaded cells using a microscope. b. Capture images from several random fields of view for each insert (e.g., 5-8 fields at 10x or 20x



magnification). c. Count the number of invaded cells in each field. The average cell count per field can then be used to compare the different treatment groups.

Visualizations Experimental Workflow

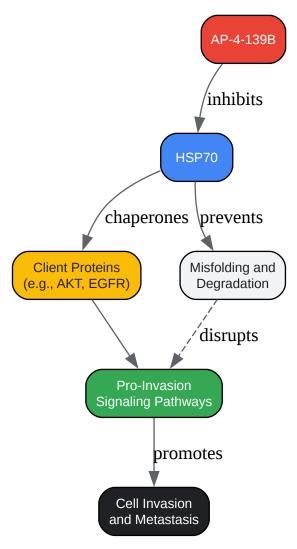




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Caption: Workflow for the Matrigel invasion assay with AP-4-139B.

AP-4-139B Signaling Pathway in Cancer Cell Invasion



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Caption: **AP-4-139B** inhibits HSP70, leading to client protein degradation and reduced invasion.

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